molecular formula C19H21NO4S B2469976 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide CAS No. 1396847-45-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide

Cat. No.: B2469976
CAS No.: 1396847-45-2
M. Wt: 359.44
InChI Key: BLXMKNWMNYUIGA-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a benzylthioacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the hydroxypropyl group: This step may involve the reaction of the benzo[d][1,3]dioxole derivative with an epoxide or a halohydrin under basic conditions.

    Attachment of the benzylthioacetamide group: This can be done by reacting the intermediate with benzylthiol and acetamide under suitable conditions, such as in the presence of a base or a coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the benzylthioacetamide group, potentially converting it to a primary amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group could yield a ketone, while reduction of the benzylthioacetamide group could produce a primary amine.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)acetamide
  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(ethylthio)acetamide

Uniqueness

The uniqueness of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in solubility, reactivity, and biological activity.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-19(22,15-7-8-16-17(9-15)24-13-23-16)12-20-18(21)11-25-10-14-5-3-2-4-6-14/h2-9,22H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXMKNWMNYUIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSCC1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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